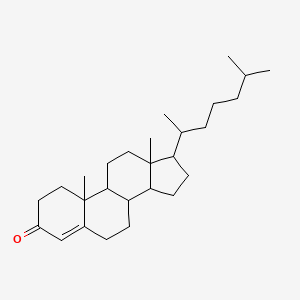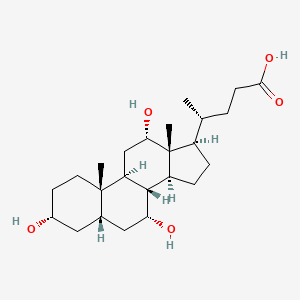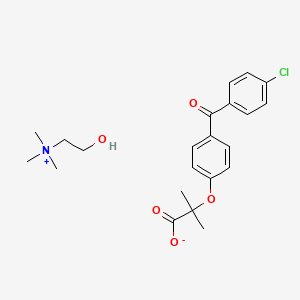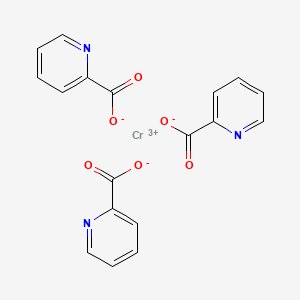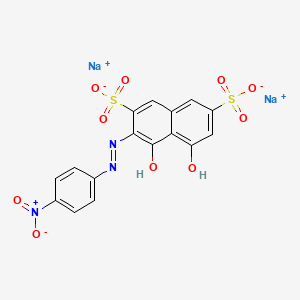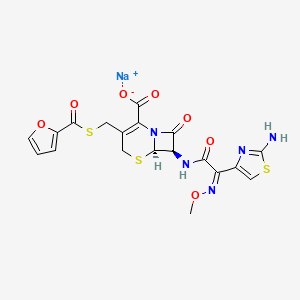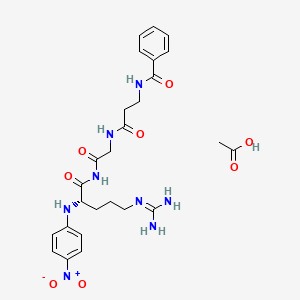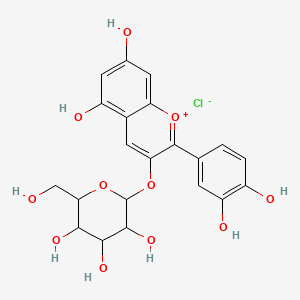
萘酚AS-G
描述
“Naphthol AS-G” is an organic compound with the formula C22H24N2O4 . It is mainly used for cotton yarn, cotton fabrics, towels, silk and viscose, acetate fiber dyeing and printing . It can also be used to produce fast yellow pigment, fast pigment black and organic pigments .
Synthesis Analysis
1-Naphthols have been systematically studied, especially how the type and position of a substituent influence the reactivity and properties, using different electron-directing groups . During computations, important preparation guidelines for thiol derivatives of 1-naphthol were obtained .
Molecular Structure Analysis
Naphthol AS-G contains total 53 bond(s); 29 non-H bond(s), 16 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 secondary amide(s) (aliphatic) and 2 ketone(s) (aliphatic) .
Chemical Reactions Analysis
Naphthols exhibit phenolic properties due to the hydroxyl group, making them reactive in various chemical reactions, including coupling and electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
Naphthols are typically solid at room temperature, varying melting points depending on the specific isomer . They exhibit phenolic properties due to the hydroxyl group .
科学研究应用
1. 细胞化学应用
Naphthol AS-G及其衍生物在细胞化学中得到广泛应用,特别是在酶组织化学中。Hayashi、Nakajima和Fishman(1964年)开发了一种新的β-葡萄糖苷酶底物,naphthol AS-BI β-d-葡萄糖苷,成功地实现了大鼠肝脏和肾脏组织中酶的原位细胞化学演示。这种技术产生的鲜红色染料使得在细胞水平清晰可视化酶活性(Hayashi,Nakajima和Fishman,1964年)。此外,Hayashi(1965年)还演示了类似化合物naphthol AS-BI N-乙酰-β-葡萄糖胺的用途,用于N-乙酰-β-葡萄糖苷酶的组织化学演示(Hayashi,1965年)。
2. 分析化学
在分析化学领域,naphthol AS-G衍生物已被用作各种分析中的底物或组分。Zhang和Zhuang(2009年)研究了使用聚(亚洲青)膜修饰电极的1-萘酚的伏安行为,展示了其在电化学系统中敏感检测的潜力(Zhang & Zhuang, 2009)。此外,Zhao等人(2019年)开发了一种基于磁性石墨化碳黑的磁固相萃取方法,用于尿液中萘酚异构体的测定,展示了naphthol衍生物在复杂生物基质中的应用(Zhao et al., 2019)。
3. 环境应用
Naphthol AS-G及其衍生物还在环境科学中找到应用,特别是在污染物去除方面。Yan等人(2017年)探讨了利用偶氮咪唑酸酯框架-67从水中吸附去除1-萘酚的方法,突显了其在环境修复中的潜力(Yan et al., 2017)。此外,Huang等人(2019年)的研究讨论了有机酸对铁氧化物/过硫酸盐体系中萘酚降解的影响,为自然环境中萘酚降解的挑战提供了见解(Huang et al., 2019)。
结论Naphthol AS-G及其衍生物是具有重要科学研究应用的多功能化合物,涵盖了从细胞化学和分析化学到环境科学的各个领域
Naphthol AS-G的科学研究应用
1. 细胞化学技术
Naphthol AS-G衍生物在发展酶组织化学技术方面发挥了重要作用。例如,Hayashi、Nakajima和Fishman(1964年)制备了naphthol AS-BI β-d-葡萄糖苷,这是β-葡萄糖苷酶的底物,使得在大鼠肝脏和肾脏组织中对该酶的细胞化学演示变得有效(Hayashi,Nakajima和Fishman,1964年)。类似地,Hayashi(1965年)使用naphthol AS-BI N-乙酰-β-葡萄糖胺作为N-乙酰-β-葡萄糖苷酶的组织化学演示底物(Hayashi,1965年)。
2. 分析应用
在分析化学领域,各种研究已经利用了萘酚AS-G衍生物。Zhang和Zhuang(2009年)研究了使用聚(亚丙基橙)膜修饰电极的1-萘酚的伏安行为,展示了一种敏感的电化学检测方法(Zhang & Zhuang, 2009)。Zhao等人(2019年)开发了一种用于在尿液中测定萘酚异构体的磁固相萃取方法,展示了萘酚衍生物在复杂生物样品中的适应性(Zhao et al., 2019)。
3. 环境和健康研究
萘酚AS-G及其衍生物在环境和健康研究中也起着重要作用。例如,Yan等人(2017年)使用沸石咪唑酸盐框架-67来吸附去除水中的1-萘酚,为环境修复工作做出了贡献(Yan et al., 2017)。此外,Hayokawa等人(1985年)确定了萘酚AS作为引起色素性接触性皮炎的致病因子,突显了它在皮肤病学研究中的重要性(Hayokawa et al., 1985)。
作用机制
Target of Action
Naphthol AS-G, also known as Cibanaphthol AG, is an organic compound with the formula C10H6(OH)C(O)NHC6H5 . It is the anilide of 3-hydroxy-2-carboxynaphthalene It’s known that these compounds are used as coupling partners in the preparation of some azo dyes .
Mode of Action
It’s known that naphthol as-g and its analogs interact with their targets to facilitate the synthesis of azo dyes
Biochemical Pathways
Naphthol AS-G is involved in the synthesis of azo dyes . The catabolism of 1-naphthol, a related compound, has been studied in Sphingobium sp. strain B2. This strain was found to greatly enhance the catabolism of 1-naphthol when supplemented with primary carbon sources such as glucose, maltose, and sucrose . A distinct two-component flavin-dependent monooxygenase, NdcA1A2, was found to be responsible for the initial hydroxylation of 1-naphthol to 1,2-dihydroxynaphthalene .
Pharmacokinetics
It’s known that a drug-like molecule possesses the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified .
Result of Action
Studies have shown that chronic exposure to 2-naphthol, a related compound, stimulates lipid accumulation in adipocytes and inflammation in adipocytes and macrophages .
Action Environment
It’s known that 1-naphthol, a related compound, serves as a genotoxin and human xenobiotic metabolite, naturally occurring in plants like selaginella sinensis, juglans nigra, and magnolia liliiflora . Its presence underscores its ecological and biochemical significance in these species .
安全和危害
未来方向
Naphthol AS-G is mainly used for cotton yarn, cotton fabrics, towels, silk and viscose, acetate fiber dyeing and printing . It can also be used to produce fast yellow pigment, fast pigment black and organic pigments . The future directions of Naphthol AS-G could be in the development of new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .
属性
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-(3-oxobutanoylamino)phenyl]phenyl]-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-13-9-17(5-7-19(13)23-21(27)11-15(3)25)18-6-8-20(14(2)10-18)24-22(28)12-16(4)26/h5-10H,11-12H2,1-4H3,(H,23,27)(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRLDLPBQWRVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CC(=O)C)C)NC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
831-52-7 (mono-hydrochloride salt) | |
| Record name | C.I. Azoic Coupling Component 5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5059034 | |
| Record name | Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthol AS-G | |
CAS RN |
91-96-3 | |
| Record name | Naphtanilide G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Azoic Coupling Component 5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthol AS-G | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthol AS-G | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(3,3'-dimethylbiphenyl-4,4'-ylene)di(acetoacetamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-BIS(O-ACETOACETOTOLUIDIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TIO7W1ORJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is β-Naphthol utilized in the synthesis of β-Naphthyl acetate?
A: β-Naphthol serves as a reactant in the synthesis of β-Naphthyl acetate. [] The reaction typically involves reacting β-Naphthol with acetic anhydride in the presence of a catalyst, such as phosphotungstic acid. This reaction results in the acetylation of β-Naphthol, forming β-Naphthyl acetate. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Q2: Can organoclays be used for the removal of acid dyes from wastewater?
A: Yes, research suggests that organoclays, specifically hexadecyltrimethylammonium (HDTMA) chloride modified montmorillonite, can be effective adsorbents for removing acid dyes like Amido Naphthol Red G (AR1) from wastewater. [] The modification of montmorillonite with HDTMA ions alters its surface properties, promoting the adsorption of acid dyes. This adsorption process is influenced by factors such as pH, temperature, and the chemical structure of the dye.
Q3: How does the crystal structure of compounds containing 1,1'-bi-2-naphthol influence their properties?
A: The crystal structure of compounds containing 1,1'-bi-2-naphthol, as seen in its complexes with 1,3-bis(pyrid-4-yl)propane, plays a crucial role in defining their properties. [, ] Factors like intermolecular interactions, bond lengths, and bond angles within the crystal lattice directly impact characteristics such as solubility, stability, and even potential applications in areas like chiral catalysis. Understanding these structural aspects is vital for predicting and manipulating the behavior of these compounds.
Q4: What is the significance of the throwing power in a tin plating process for Printed Circuit Boards (PCBs)?
A: In PCB manufacturing, throwing power refers to the ability of a plating solution to deposit a uniform coating across the entire surface of the PCB, including recesses and holes. A high throwing power is crucial for ensuring consistent electrical conductivity and preventing short circuits. [] The research on semi-bright acid tin plating using a stannous sulfate-β-naphthol system highlights the achievement of a high throwing power (93.51%), demonstrating its potential for effective and reliable PCB tin plating.
Q5: What are the environmental advantages of the tin plating process using stannous sulfate-β-naphthol system?
A: The tin plating process using stannous sulfate-β-naphthol system offers environmental benefits over traditional tin-lead alloy plating. [] By utilizing a lead-free alternative, this process reduces the risk of lead contamination in wastewater and minimizes the potential for harm to human health and the environment. This shift towards more sustainable plating technologies is crucial for minimizing the ecological footprint of electronics manufacturing.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



